molecular formula C11H16N2O B13232721 2-Propyl-4H,6H,7H,8H,9H-pyrido[1,2-a]pyrimidin-4-one

2-Propyl-4H,6H,7H,8H,9H-pyrido[1,2-a]pyrimidin-4-one

Cat. No.: B13232721
M. Wt: 192.26 g/mol
InChI Key: UUXIPQFHBUOXFR-UHFFFAOYSA-N
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Description

2-Propyl-4H,6H,7H,8H,9H-pyrido[1,2-a]pyrimidin-4-one is a heterocyclic compound that belongs to the pyridopyrimidine family. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Propyl-4H,6H,7H,8H,9H-pyrido[1,2-a]pyrimidin-4-one can be achieved through multicomponent reactions. One efficient method involves the reaction of 4H-pyrido[1,2-a]primidine-2-hydroxy-4-one with β-naphthol and substituted aromatic aldehydes under moderate to good yields . This method is highly efficient and allows for the synthesis of various substituted derivatives.

Industrial Production Methods

the principles of multicomponent reactions, which are economically and ecologically favorable, can be applied on a larger scale to produce this compound efficiently .

Chemical Reactions Analysis

Types of Reactions

2-Propyl-4H,6H,7H,8H,9H-pyrido[1,2-a]pyrimidin-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted derivatives of the original compound, which can exhibit different biological activities and properties .

Scientific Research Applications

2-Propyl-4H,6H,7H,8H,9H-pyrido[1,2-a]pyrimidin-4-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Propyl-4H,6H,7H,8H,9H-pyrido[1,2-a]pyrimidin-4-one involves its interaction with various molecular targets and pathways. Preliminary experimental investigations suggest a radical mechanistic pathway for its transformations . The compound can interact with enzymes and receptors, leading to its biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Propyl-4H,6H,7H,8H,9H-pyrido[1,2-a]pyrimidin-4-one is unique due to its specific substitution pattern, which can lead to different biological activities and properties compared to its similar compounds. Its ability to undergo various chemical reactions and form diverse derivatives makes it a valuable compound in scientific research and industrial applications.

Properties

Molecular Formula

C11H16N2O

Molecular Weight

192.26 g/mol

IUPAC Name

2-propyl-6,7,8,9-tetrahydropyrido[1,2-a]pyrimidin-4-one

InChI

InChI=1S/C11H16N2O/c1-2-5-9-8-11(14)13-7-4-3-6-10(13)12-9/h8H,2-7H2,1H3

InChI Key

UUXIPQFHBUOXFR-UHFFFAOYSA-N

Canonical SMILES

CCCC1=CC(=O)N2CCCCC2=N1

Origin of Product

United States

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